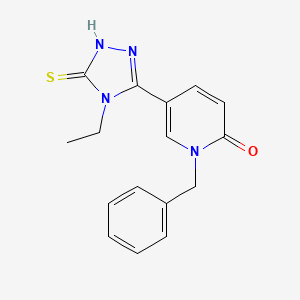

![molecular formula C12H10Cl2N2OS B3034928 (2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile CAS No. 251310-71-1](/img/structure/B3034928.png)

(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile

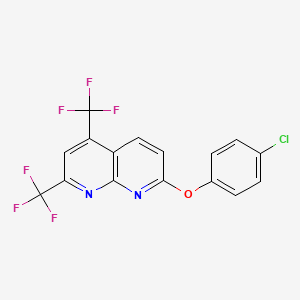

Descripción general

Descripción

(2Z)-2-[(2,4-Dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile, also known as DCAMSB, is an organosulfur compound with a variety of applications in scientific research. It is a colorless crystalline solid with a melting point of about 140°C and a boiling point of about 300°C. DCAMSB is a versatile compound that can be used in a variety of laboratory experiments, including synthetic organic chemistry, drug development, and biochemistry. Furthermore, DCAMSB has been used in a number of studies to investigate the mechanism of action and biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Environmental Impact and Remediation Efforts

The presence of 2,4-D in the environment, particularly in agricultural settings, has raised concerns about its impact on non-target organisms and ecosystems. Research suggests that while 2,4-D is effective in controlling weeds, its persistence and toxicity in soil and water can pose risks to aquatic life and potentially affect human health through exposure (Islam et al., 2017). Mitigation strategies are necessary to minimize environmental contamination and safeguard public health.

Biodegradation by microorganisms presents a promising avenue for mitigating the environmental impact of herbicides like 2,4-D. Microbial remediation processes offer an eco-friendly alternative to traditional chemical treatments, potentially breaking down toxic compounds into less harmful substances (Magnoli et al., 2020). Further research into microbial strains capable of degrading such compounds could enhance our ability to clean contaminated environments.

Applications and Research Trends

Studies on 2,4-D have primarily focused on its toxicological and environmental aspects, with significant research dedicated to understanding its fate in ecosystems and potential health risks. There's a global trend in the research community to explore less toxic and more environmentally friendly alternatives to traditional herbicides like 2,4-D. This includes the development of compounds with similar functionalities but reduced environmental footprints (Zuanazzi et al., 2020).

The scientific community is also exploring advanced oxidation processes (AOPs) and the use of redox mediators in treating organic pollutants, including those related to 2,4-D and similar compounds. These innovative approaches aim to degrade persistent organic pollutants more efficiently and with less environmental impact, marking a significant shift towards greener remediation technologies (Lee et al., 2020).

Propiedades

IUPAC Name |

(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2OS/c1-18-7-12(17)8(5-15)6-16-11-3-2-9(13)4-10(11)14/h2-4,6,16H,7H2,1H3/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRNTNPSQGFSBT-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

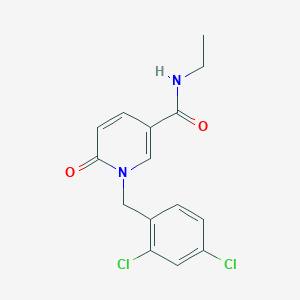

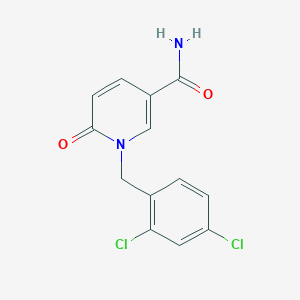

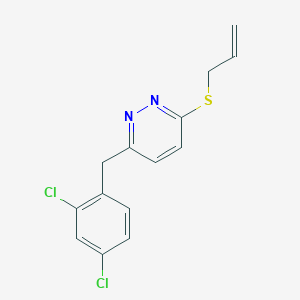

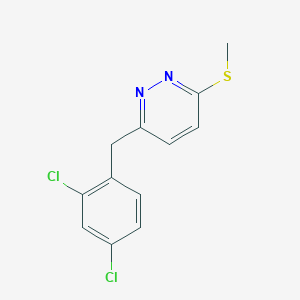

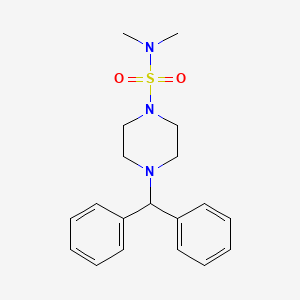

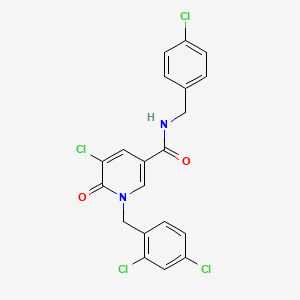

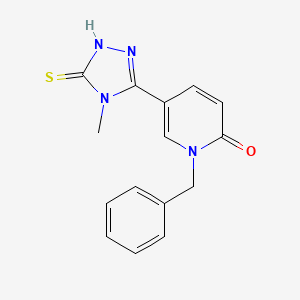

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

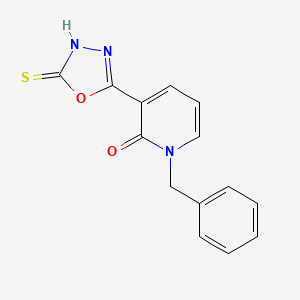

![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)

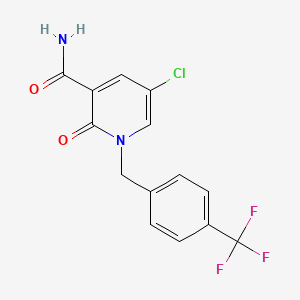

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)